molecular formula C22H23N5O3 B2518989 N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260906-83-9

N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Número de catálogo: B2518989
Número CAS: 1260906-83-9
Peso molecular: 405.458
Clave InChI: MKCBMUKICDGDFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinoxaline core fused with a triazole moiety. The presence of the methoxybenzyl group and an acetamide linkage enhances its solubility and biological activity. The synthesis typically involves multi-step organic reactions that integrate the quinoxaline and triazole functionalities.

Anticancer Activity

Research indicates that derivatives of quinoxaline, including the target compound, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) .

Cell LineIC50 (µM)Reference
HepG210.5
HCT-11615.3
MCF-78.7

The mechanism of action involves DNA intercalation, where the compound binds to DNA and disrupts replication processes. This has been supported by docking studies that reveal strong interactions between the compound and DNA bases .

Antidepressant Effects

Compounds in the same class as this compound have shown potential as rapid-acting antidepressants. In behavioral models like the Porsolt's forced swim test, these compounds reduced immobility in rats, suggesting an antidepressant-like effect .

Adenosine Receptor Modulation

The compound is also noted for its interaction with adenosine receptors (A1 and A2). It acts as an antagonist at these receptors, which are implicated in various physiological processes including mood regulation and neuroprotection. The binding affinities for A1 and A2 receptors are particularly relevant for its potential use in treating neurological disorders .

Case Studies

Recent studies have investigated the effects of this compound on specific cancer types:

  • Study on HepG2 Cells : This study evaluated the compound's cytotoxicity using MTT assays. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 10.5 µM.
  • Behavioral Assessment in Rodents : The antidepressant-like effects were assessed through behavioral tests where treated animals exhibited reduced immobility compared to controls.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant anticancer properties.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to target the epidermal growth factor receptor (EGFR), which is pivotal in various cancers. In vitro studies demonstrated that derivatives of quinoxaline can induce apoptosis in cancer cells by disrupting tyrosine kinase signaling pathways .
  • Case Studies :
    • A study on quinoxaline derivatives showed that they possess IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating potent anticancer activity .
    • Another research highlighted the synthesis and evaluation of quinoline hybrids that act as dual inhibitors targeting both EGFR and microbial DNA gyrase .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects.

  • Mechanism of Action : The compound may exert its antimicrobial effects through inhibition of DNA synthesis in bacteria and fungi. It targets specific enzymes critical for microbial growth and replication.
  • Case Studies :
    • In a comparative study of synthesized compounds with similar structures, several exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential role as an antimicrobial agent .
    • Compounds derived from triazole and quinoxaline frameworks have shown effectiveness against various fungal strains such as Candida albicans .

Anti-inflammatory Effects

Emerging research suggests that compounds like this compound may possess anti-inflammatory properties.

  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line IC50 Value (μg/mL) Mechanism
AnticancerHCT-1161.9 - 7.52EGFR inhibition; apoptosis induction
AnticancerMCF-71.9 - 7.52Tyrosine kinase inhibition
AntimicrobialMycobacterium smegmatis<6.25DNA synthesis inhibition
AntimicrobialPseudomonas aeruginosaNot specifiedTargeting bacterial DNA gyrase
AntifungalCandida albicansNot specifiedInhibition of fungal growth

Propiedades

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-6-19-24-25-21-22(29)26(17-7-4-5-8-18(17)27(19)21)14-20(28)23-13-15-9-11-16(30-2)12-10-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCBMUKICDGDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.